molecular formula C9H21O5PS2 B104565 Terbufos oxon sulfone CAS No. 56070-15-6

Terbufos oxon sulfone

Cat. No.: B104565
CAS No.: 56070-15-6
M. Wt: 304.4 g/mol
InChI Key: HXIFYKRJAGQAHM-UHFFFAOYSA-N
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Description

Terbufos oxon sulfone is a chemical compound that belongs to the organophosphate family. It is a metabolite of terbufos, which is widely used as an insecticide and nematicide. This compound is known for its potent activity as an acetylcholinesterase inhibitor, making it highly effective in pest control applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of terbufos oxon sulfone typically involves the oxidation of terbufos or its intermediate metabolites. One common method is the oxidation of terbufos sulfoxide using strong oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or methanol, and the temperature is maintained at around 25-30°C to ensure optimal yield.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale oxidation processes. The starting material, terbufos, is first converted to terbufos sulfoxide through a controlled oxidation process. This intermediate is then further oxidized to this compound using industrial oxidizing agents and reactors designed for large-scale chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

Terbufos oxon sulfone undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation can convert it to higher oxidation state compounds.

    Reduction: It can be reduced back to its sulfoxide or parent terbufos under specific conditions.

    Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetonitrile, methanol, dichloromethane.

Major Products Formed

    Oxidation: Higher oxidation state compounds.

    Reduction: Terbufos sulfoxide, terbufos.

    Substitution: Various substituted organophosphates.

Scientific Research Applications

Terbufos oxon sulfone has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high potency as an acetylcholinesterase inhibitor and its specific chemical structure, which allows it to interact effectively with the enzyme. Its stability and reactivity also make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(diethoxyphosphorylsulfanylmethylsulfonyl)-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21O5PS2/c1-6-13-15(10,14-7-2)16-8-17(11,12)9(3,4)5/h6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXIFYKRJAGQAHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)SCS(=O)(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21O5PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5037604
Record name Terbufos OA sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5037604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56070-15-6
Record name Terbufos oxon sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056070156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terbufos OA sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5037604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TERBUFOS OXON SULFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W25446PG2O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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